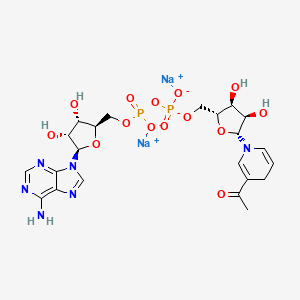
3-Acetylpyridine adenine dinucleotide (disodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetylpyridine adenine dinucleotide (disodium) is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is a coenzyme composed of ribosylnicotinamide 5’-diphosphate coupled to adenosine 5’-phosphate by pyrophosphate linkage . This compound is involved in numerous enzymatic reactions, serving as an electron carrier by being alternately oxidized and reduced .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The chemical synthesis of 3-acetylpyridine adenine dinucleotide involves several steps :
Preparation of Monophosphate-3-acetylpyridine-alpha-D-nucleoside: D-ribose is used as the starting material.
Preparation of Morpholine Adenosine Monophosphate: Adenosine is used as the main raw material.
Docking Reaction: A docking reaction between morpholine adenosine monophosphate and monophosphate-3-acetylpyridine-alpha-D-nucleoside is carried out to prepare 3-acetylpyridine adenine dinucleotide.
This method does not use any enzymes during the preparation process of the intermediate, making it cost-effective and efficient .
Industrial Production Methods
The industrial production of 3-acetylpyridine adenine dinucleotide typically follows the same synthetic route as described above. The use of commercially available D-ribose and adenosine as starting materials ensures the process is scalable and economically viable .
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetylpyridine adenine dinucleotide undergoes various types of reactions, including:
Oxidation and Reduction: It serves as an electron carrier, being alternately oxidized (NAD+) and reduced (NADH).
Substitution Reactions: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation and Reduction: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Substitution Reactions: Conditions typically involve the use of nucleophiles and electrophiles under controlled temperatures and pH levels.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
3-Acetylpyridine adenine dinucleotide is widely used in scientific research due to its role as a coenzyme and electron carrier . Some of its applications include:
Wirkmechanismus
3-Acetylpyridine adenine dinucleotide exerts its effects by serving as an electron carrier in enzymatic reactions . It alternates between oxidized (NAD+) and reduced (NADH) states, facilitating the transfer of electrons in metabolic pathways . This compound targets various enzymes, including dehydrogenases, and participates in critical biochemical processes such as oxidative phosphorylation and transhydrogenation .
Vergleich Mit ähnlichen Verbindungen
3-Acetylpyridine adenine dinucleotide is similar to other adenine dinucleotides like nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP) . it has unique properties that distinguish it from these compounds:
Higher Oxidation Potential: 3-Acetylpyridine adenine dinucleotide has a more significant oxidation potential than NAD, making it more effective in certain enzymatic reactions.
List of Similar Compounds
- Nicotinamide adenine dinucleotide (NAD)
- Nicotinamide adenine dinucleotide phosphate (NADP)
- Nicotinamide hypoxanthine dinucleotide
- Thionicotinamide adenine dinucleotide
Eigenschaften
Molekularformel |
C22H28N6Na2O14P2 |
|---|---|
Molekulargewicht |
708.4 g/mol |
IUPAC-Name |
disodium;[[(2R,3S,4R,5R)-5-(3-acetyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C22H30N6O14P2.2Na/c1-10(29)11-3-2-4-27(5-11)21-17(32)15(30)12(40-21)6-38-43(34,35)42-44(36,37)39-7-13-16(31)18(33)22(41-13)28-9-26-14-19(23)24-8-25-20(14)28;;/h2,4-5,8-9,12-13,15-18,21-22,30-33H,3,6-7H2,1H3,(H,34,35)(H,36,37)(H2,23,24,25);;/q;2*+1/p-2/t12-,13-,15-,16-,17-,18-,21-,22-;;/m1../s1 |
InChI-Schlüssel |
MVUPSUBZLWXBQB-MNXWHKAMSA-L |
Isomerische SMILES |
CC(=O)C1=CN(C=CC1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+] |
Kanonische SMILES |
CC(=O)C1=CN(C=CC1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















